Diphenyl imidodicarboxylate

Description

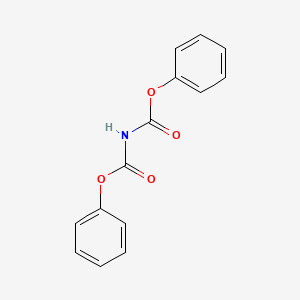

Diphenyl imidodicarboxylate is a dicarboxylate ester featuring an imido group and two phenyl ester substituents. Its molecular formula is C₁₇H₁₄N₂O₆, with a molecular weight of 342.3 g/mol . This compound is primarily employed as a reagent in heterocyclic synthesis, particularly for producing 1,3,5-triazine-2,4(1H,3H)-diones through reactions with N-t-butylbenzamidines . Its phenyl ester groups confer steric bulk and lipophilicity, influencing its reactivity and solubility in organic solvents.

Properties

IUPAC Name |

phenyl N-phenoxycarbonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(18-11-7-3-1-4-8-11)15-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXXAQRNEIMDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenyl imidodicarboxylate typically involves the reaction of phosgene with aniline derivatives under controlled conditions. One common method includes the use of diphenylamine and phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then cyclizes to form the imidodicarboxylate structure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Diphenyl imidodicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imides and anhydrides.

Reduction: Reduction reactions can yield amines and other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidodicarboxylates, imides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Diphenyl imidodicarboxylate is employed in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can lead to diverse chemical transformations.

- Polymer Production : It is used in the development of specialty polymers with tailored properties for specific applications.

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Preliminary studies suggest potential anticancer activities, warranting further investigation into its mechanisms and efficacy against different cancer cell lines .

Medical Applications

- Drug Development : Ongoing research focuses on its role in drug formulation, particularly in designing novel therapeutic agents targeting various diseases . Its ability to interact with specific molecular targets positions it as a promising compound in pharmacology.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use in pharmaceutical formulations aimed at treating infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Industrial Applications

This compound is also utilized in industrial settings:

- Specialty Chemicals : It is involved in producing chemicals with specific functionalities required in various industries.

- Coatings and Materials : The compound contributes to formulating coatings that enhance durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which diphenyl imidodicarboxylate exerts its effects involves interactions with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between diphenyl imidodicarboxylate and analogous dicarboxylate esters:

Key Observations:

- Substituent Effects: this compound’s phenyl esters enhance lipophilicity and thermal stability compared to alkyl esters (e.g., dimethyl or diethyl derivatives). However, this reduces solubility in polar solvents. Diethyl acetylenedicarboxylate’s acetylene moiety enables participation in Diels-Alder or Huisgen cycloadditions, a reactivity absent in this compound .

Molecular Weight and Complexity :

Host-Guest Interactions (Phosphine Analogs)

This compound’s phenyl groups may similarly influence hydrophobic interactions, though its polar imidodicarboxylate core could enhance solubility in polar phases .

Biological Activity

Diphenyl imidodicarboxylate (DPIDC) is a compound that has garnered interest in various biological applications, particularly due to its antibacterial and antifungal properties. This article delves into the synthesis, biological activities, and potential applications of DPIDC, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its imidodicarboxylate functional group, which contributes to its biological activity. The general structure can be represented as follows:

The synthesis of DPIDC typically involves the reaction of diphenylamine with diethyl oxalate or similar reagents under controlled conditions, often employing catalysts to enhance yield. Various methods have been documented for synthesizing derivatives of this compound, which may exhibit enhanced biological properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of DPIDC against various strains of bacteria, including antibiotic-resistant strains. For example, a study demonstrated that certain derivatives of biphenyl compounds, including DPIDC, showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 3.13 |

| This compound | E. faecalis | 6.25 |

| 4'-fluoro-DPIDC | Carbapenem-resistant A. baumannii | 12.5 |

Antifungal Activity

In addition to antibacterial properties, DPIDC exhibits antifungal activity. Research has indicated that compounds with similar structures can inhibit fungal pathogens effectively, making them potential candidates for agricultural applications against plant diseases . The fungicidal activity is attributed to the ability of the compound to disrupt fungal cell membranes or inhibit essential metabolic pathways.

The biological activity of DPIDC is believed to be linked to its ability to interact with specific enzymes and receptors in microbial cells. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for microbial survival and proliferation . This inhibition can lead to impaired cellular function and eventual cell death.

Case Studies

- Antimicrobial Screening : A comprehensive screening of various biphenyl derivatives, including DPIDC, revealed potent activity against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings significantly influenced antibacterial potency .

- Fungicidal Applications : In agricultural settings, DPIDC has been tested for its effectiveness against common fungal pathogens affecting crops. Results showed a marked reduction in fungal growth when applied as a foliar treatment, suggesting its potential as a biopesticide .

Q & A

Q. What are the established synthetic routes for diphenyl imidodicarboxylate in heterocyclic compound synthesis?

this compound is utilized in the synthesis of 1,3,5-triazin-2,4-diones via reaction with N-t-butylbenzamidines. This method involves desulfurization and cyclization steps, yielding heterocyclic structures critical in medicinal chemistry. Key parameters include stoichiometric control of reactants and inert atmospheric conditions to prevent side reactions .

Q. How is this compound characterized for purity and structural confirmation?

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Comparative analysis with reference spectra (e.g., PubChem or CAS databases) ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

Avoid inhalation, skin contact, and dust formation. Use personal protective equipment (PPE), including gloves and lab coats, and ensure adequate ventilation. In case of exposure, rinse affected areas with water and consult a physician. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in multi-step syntheses?

Systematic optimization involves varying catalysts (e.g., silver cyanate), solvents (polar vs. non-polar), and temperatures. Design of experiments (DoE) and response surface methodology (RSM) can identify ideal conditions. For example, elevated temperatures (80–100°C) improve cyclization efficiency in triazinone synthesis .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

Conduct meta-analyses of peer-reviewed literature to identify variables such as reactant purity, solvent choice, or catalytic systems. Cross-validate findings using controlled replicate studies and statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. How does computational modeling aid in predicting this compound's reactivity?

Density functional theory (DFT) calculations model transition states and intermediate stability, providing insights into reaction pathways. Tools like Reaxys or PubChem’s retrosynthesis planner can propose alternative synthetic routes and evaluate thermodynamic feasibility .

Q. What novel applications of this compound are emerging in asymmetric catalysis?

Recent studies explore its use as a chiral auxiliary in asymmetric cycloadditions. For example, coupling with prochiral aldehydes under metal-free conditions achieves enantioselective C–N bond formation, enabling access to pharmacologically relevant scaffolds .

Key Notes

- Avoid referencing non-peer-reviewed sources (e.g., commercial websites).

- Methodological rigor is prioritized, emphasizing reproducibility and systematic validation.

- Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry, meta-analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.